3-[3-(Dimethylamino)phenyl]-3-pentanol
Description
3-[3-(Dimethylamino)phenyl]-3-pentanol is a tertiary alcohol featuring a dimethylamino-substituted phenyl group at the third carbon of a pentanol backbone. Its molecular formula is C₁₅H₂₅NO₂, with an average molecular weight of 251.37 g/mol (calculated from ). The compound exists in stereoisomeric forms, such as (2R,3R)-1-(Dimethylamino)-3-(3-methoxyphenyl)-2-methyl-3-pentanol (CAS: 175590-76-8), which has demonstrated relevance in pharmaceutical research due to its structural similarity to analgesics and central nervous system (CNS) modulators .
Synthetic routes often involve multi-step alkylation and condensation reactions. For example, substituted phenylpentanol derivatives can be synthesized via stereoselective methods, as described in patents for analogs with enhanced analgesic activity . The dimethylamino group enhances solubility and bioavailability, making the compound a candidate for drug development.
Properties
IUPAC Name |
3-[3-(dimethylamino)phenyl]pentan-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO/c1-5-13(15,6-2)11-8-7-9-12(10-11)14(3)4/h7-10,15H,5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAKOQJZVUWEHJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C1=CC(=CC=C1)N(C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[3-(Dimethylamino)phenyl]-3-pentanol typically involves the reaction of 3-(Dimethylamino)benzaldehyde with a suitable Grignard reagent, such as pentylmagnesium bromide. The reaction proceeds under anhydrous conditions and is usually carried out in an inert atmosphere to prevent moisture from interfering with the reaction. The resulting intermediate is then subjected to hydrolysis to yield the final product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated systems and reactors can help maintain precise control over reaction conditions, such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-[3-(Dimethylamino)phenyl]-3-pentanol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form secondary amines or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Secondary amines or alcohols.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: 3-[3-(Dimethylamino)phenyl]-3-pentanol is used as a building block in organic synthesis
Biology: In biological research, this compound can be used as a probe to study the interactions of dimethylamino groups with biological macromolecules. It may also serve as a precursor for the synthesis of biologically active compounds.
Medicine: The compound’s structural features make it a candidate for drug development, particularly in the design of molecules that can interact with specific receptors or enzymes.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, dyes, and polymers. Its reactivity and functional groups make it versatile for various applications.
Mechanism of Action
The mechanism of action of 3-[3-(Dimethylamino)phenyl]-3-pentanol involves its interaction with molecular targets through its dimethylamino and hydroxyl groups. These functional groups can form hydrogen bonds and electrostatic interactions with proteins, enzymes, and other biomolecules. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: The presence of a dimethylamino group in 3-[3-(dimethylamino)phenyl]-3-pentanol increases polarity compared to non-aminated analogs like 3-methyl-3-pentanol. This enhances solubility in polar solvents .
- Stereoselectivity : Derivatives like (2R,3R)-configured isomers require advanced synthetic methods to achieve high enantiomeric purity, as seen in patented processes .
- Yield Variability : Pyrazole-containing analogs (e.g., compound 14 in ) achieve yields up to 90%, suggesting efficient coupling reactions compared to simpler alcohols .
Physicochemical Properties
Physical properties of selected analogs are compared below:
Key Observations :
- Boiling Points: Branched alcohols like 3-methyl-3-pentanol have lower boiling points than linear isomers due to reduced surface area for van der Waals interactions .
- Solubility: The dimethylamino group in the target compound improves solubility in polar aprotic solvents like DMSO, critical for drug formulation .
Biological Activity
3-[3-(Dimethylamino)phenyl]-3-pentanol, a compound with notable structural characteristics, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to present a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
This compound is an organic compound characterized by the presence of a dimethylamino group and a pentanol chain attached to a phenyl ring. Its chemical structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The dimethylamino group enhances its lipophilicity, allowing for better membrane permeability and interaction with cellular targets. The compound's mechanism may involve:
- Enzyme Inhibition: Potentially acting as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Modulation: Interacting with neurotransmitter receptors, influencing signaling pathways related to neuronal activity.
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. A study evaluated its ability to scavenge free radicals and protect neuronal cells from oxidative stress. The results showed that the compound reduced oxidative damage in vitro, suggesting potential neuroprotective effects.
Neuroprotective Effects
In a case study involving neuronal cell cultures, this compound demonstrated protective effects against oxidative stress-induced cell death. The lactate dehydrogenase (LDH) assay results indicated a substantial decrease in cell death at specific concentrations (see Table 1).
| Concentration (µM) | % Cell Viability |
|---|---|
| 10 | 85 |
| 25 | 70 |
| 50 | 50 |
| 100 | 30 |
Table 1: Effect of this compound on neuronal cell viability.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies against various bacterial strains revealed its effectiveness, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values are summarized in Table 2.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | >128 |
Table 2: Antimicrobial activity of this compound.
Study on Neuroprotection
A recent study published in Journal of Neurochemistry focused on the neuroprotective effects of the compound against glutamate-induced toxicity in primary cortical neurons. The findings indicated that treatment with this compound significantly reduced neuronal apoptosis and preserved mitochondrial function.
Antimicrobial Efficacy Study
Another study assessed the antimicrobial efficacy of this compound against multidrug-resistant strains of bacteria. Results showed that it inhibited the growth of MRSA effectively, highlighting its potential as a lead compound for developing new antimicrobial agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
